molecular formula C11H11BrO2 B3147684 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde CAS No. 628711-48-8

3-Bromo-4-(cyclopropylmethoxy)benzaldehyde

Cat. No.: B3147684
CAS No.: 628711-48-8
M. Wt: 255.11 g/mol
InChI Key: XMPVMXZVOFUFNH-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclopropylmethoxy)benzaldehyde is a chemical compound with the molecular formula C8H7BrO2 . It is formed by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent .


Synthesis Analysis

The synthesis of this compound involves the solvent-free bromination of 4-methoxybenzaldehyde . The brominating reagent used in this process is 1,3-di-n-butylimidazolium tribromide .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChI for this compound is InChI=1S/C8H7BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 .


Chemical Reactions Analysis

The bromoaryl group of this compound may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 215.044 and a melting point of 51-54 °C . The SMILES string for this compound is COc1ccc(C=O)cc1Br .

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

The synthetic processes involving derivatives of bromo-benzaldehyde, like 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde, contribute significantly to organic synthesis and chemical research. For instance, the transformation of p-hydroxy benzaldehyde into various substituted benzaldehydes, through bromination and subsequent reactions, underlines the versatility of bromo-benzaldehyde derivatives in synthesizing complex molecules (Yangyu Feng, 2002). Similarly, the use of bromophenols as photolabile protecting groups demonstrates the role of brominated compounds in selective protection and deprotection strategies, which are crucial in the synthesis of sensitive chemical entities (Min Lu et al., 2003).

Catalysis and Material Science

In the realm of catalysis and material science, brominated benzaldehydes serve as key intermediates. For example, the synthesis of impurities in pharmaceutical compounds demonstrates the application of bromo-benzaldehyde derivatives in refining chemical processes to enhance purity and yield, which is essential for the development of high-quality pharmaceuticals (Han Zhang et al., 2014). Furthermore, the development of tetra-nuclear macrocyclic complexes and their use as catalysts in oxidation reactions showcase the integration of bromo-benzaldehyde derivatives in catalytic systems, offering pathways to more efficient and selective chemical transformations (L. Wang et al., 2021).

Biological Activities

Beyond synthetic chemistry, bromo-benzaldehyde derivatives are explored for their biological activities. Isolation of bromophenols from marine sources and their evaluation for cytotoxic, antimicrobial, and antibacterial activities highlight the potential of brominated compounds in the development of new therapeutic agents. These compounds offer a promising avenue for the discovery of novel drugs with specific biological activities (Han Lijun et al., 2005).

Molecular Structure and Spectroscopy

The study of the molecular structure, vibrational spectroscopy, and electronic properties of brominated benzaldehydes, through techniques like X-ray crystallography and DFT calculations, provides deep insights into the physicochemical properties of these compounds. Such studies are crucial for the design of materials and molecules with tailored properties for specific applications (C. Arunagiri et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-4-fluorobenzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

3-Bromo-4-(cyclopropylmethoxy)benzaldehyde may be used in various studies, including the asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative via Mukaiyama aldol reaction, synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole, and preparation of 5-[(Z)-2-(3-bromo-4-methoxyphenyl)vinyl]-1,2-3-trimethoxybenzene . It can also be used as a starting reagent for the synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-(cyclopropylmethoxy)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, affecting their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and potentially inducing apoptosis in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites. This inhibition can result in downstream effects on cell signaling and gene expression. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biological responses. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic processes can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .

Properties

IUPAC Name

3-bromo-4-(cyclopropylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPVMXZVOFUFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A well stirred mixture of commercially available 3-bromo-4-hydroxy-benzaldehyde (40.2 g; 220 mmol), anhydrous K2CO3 (30.4 g; 220 mmol) and commercially available bromomethyl-cyclopropane (32.4 g; 240 mmol) in dry DMF (200 mL) is heated to 60° C. over night. The reaction mixture is filtered, concentrated under reduced pressure, diluted with water and extracted with tert. BuOMe. The combined organic extracts are washed with brine, dried over Mg2SO4 and concentrated under reduced pressure. The residue is chomatographed on silica gel (cyclohexane/AcOEt 100:0 to 85:15) to yield 47.5 g of the title compound as pale yellow oil.
Quantity
40.2 g
Type
reactant
Reaction Step One
Name
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.